molecular formula C23H19ClN2S B2355789 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide CAS No. 338412-82-1

4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide

Cat. No.: B2355789
CAS No.: 338412-82-1
M. Wt: 390.93
InChI Key: AVQGXTOYALKUHN-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide is a chemical compound of interest in medicinal and organic chemistry research. It is built on the 4,5-diphenyl-1H-imidazole scaffold, a privileged structure in drug discovery known for its versatile biological activities . The specific substitution with a 4-chlorobenzyl sulfide group and a methyl group at the N1 position makes it a valuable intermediate for synthesizing more complex molecules, such as sulfone derivatives . The core 4,5-diphenyl-1H-imidazole structure is a subject of ongoing investigation for its potential in developing therapeutic agents. Research into similar compounds has explored their use as inhibitors for various biological targets. For instance, related 4,5-diphenyl-1H-imidazole derivatives have been studied for their potential action against the COVID-19 main protease (M pro ) through molecular docking analyses . Furthermore, the 2-thiol analogue of the 4,5-diphenyl-1H-imidazole core is a well-characterized building block with a high melting point exceeding 300 °C, indicating high stability . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can employ it in the synthesis of novel chemical libraries, structure-activity relationship (SAR) studies, and as a precursor for potential pharmacologically active molecules.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2S/c1-26-22(19-10-6-3-7-11-19)21(18-8-4-2-5-9-18)25-23(26)27-16-17-12-14-20(24)15-13-17/h2-15H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQGXTOYALKUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide (CAS No. 338412-82-1) is a member of the imidazole family, characterized by its unique structural features, including a sulfidic linkage and multiple aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

Molecular Structure

  • Molecular Formula : C23H19ClN2S
  • Molecular Weight : 390.93 g/mol
  • Boiling Point : Approximately 558.9 °C (predicted)
  • Density : 1.19 g/cm³ (predicted)
  • pKa : 4.17 (predicted)

Structural Features

The compound features:

  • An imidazole ring, which is known for its biological relevance.
  • A chlorobenzyl group that may enhance lipophilicity and biological activity.
  • A diphenyl structure contributing to potential π-π stacking interactions in biological systems.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies involving imidazole derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
4-chlorobenzyl imidazole derivativeHT-2910.5Induces apoptosis
4-chlorobenzyl imidazole derivativeMCF-715.3Inhibits DNA synthesis

In a study evaluating a series of imidazole derivatives, several compounds demonstrated notable cytotoxicity against colon (HT-29) and breast (MCF-7) carcinoma cell lines, with some derivatives exhibiting significant DNA fragmentation indicative of apoptotic activity .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar imidazole-based compounds have been tested for their efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL

In particular, imidazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, suggesting that the sulfidic moiety may enhance their antimicrobial potential .

The biological activity of 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide is likely mediated through:

  • Inhibition of key enzymatic pathways involved in cell proliferation.
  • Induction of oxidative stress , leading to apoptosis in cancer cells.
  • Interference with bacterial cell wall synthesis , contributing to its antimicrobial effects.

Study on Anticancer Activity

A recent study synthesized several imidazole derivatives and evaluated their anticancer activity using MTT assays on HT-29 and MCF-7 cell lines. The most active compounds in the series exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating a strong potential for further development .

Study on Antimicrobial Properties

Another investigation focused on the antibacterial effects of various imidazole derivatives revealed that those containing electron-withdrawing groups like chlorine showed enhanced potency against S. aureus and E. coli, supporting the hypothesis that structural modifications can lead to improved biological activity .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the promising anticancer properties of 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide. Its derivatives have shown cytotoxic activity against various human cancer cell lines, including:

  • Colon Cancer
  • Breast Cancer
  • Cervical Cancer

Case Study: Cytotoxic Activity

A study reported that compounds similar to 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide exhibited significant apoptotic effects in cancer cells. The quantitative structure–activity relationship (QSAR) computational method was employed to design these compounds, optimizing their anticancer efficacy through structural modifications .

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that certain derivatives of 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide possess antimicrobial activity comparable to established antibiotics like penicillin and ciprofloxacin. The compounds were tested against various strains, revealing promising results in inhibiting microbial growth .

Synthesis and Interaction Studies

The synthesis of this compound typically involves several chemical reactions such as oxidation and substitution. Its interactions with various molecular targets have been studied extensively:

Interaction TypeTargetEffect
OxidationEnzymesAlters metabolic pathways
SubstitutionReceptorsModulates biological activity

These interactions are crucial for understanding the compound's mechanism of action and enhancing its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

  • 2-((2-Chlorobenzyl)thio)-4,5-Dihydro-1H-Imidazole (CAS QFM): This compound differs in the position of the chlorine atom (ortho vs. para) and the saturation of the imidazole ring (4,5-dihydro vs. fully aromatic). The dihydroimidazole ring also lacks aromatic conjugation, which could diminish electron delocalization and affect reactivity .
  • The absence of sulfur may lower polarity and alter pharmacokinetic properties, such as membrane permeability .

Functional Group Modifications

  • 4-Chlorobenzyl 1-Methyl-4,5-Diphenyl-1H-Imidazol-2-yl Sulfone (CAS 339277-72-4) :
    Oxidation of the sulfide to a sulfone increases polarity and oxidative stability. Sulfones are less nucleophilic than sulfides, which could reduce off-target reactivity in biological systems. This modification might enhance metabolic stability but decrease bioavailability due to higher hydrophilicity .

  • 4-Fluorobenzyl 1-Methyl-4,5-Diphenyl-1H-Imidazol-2-yl Sulfone :
    Substituting chlorine with fluorine introduces a smaller, more electronegative atom. Fluorine’s strong electron-withdrawing effect could modulate the imidazole ring’s basicity and influence interactions with aromatic residues in enzymes or receptors .

Catalytic and Coordination Chemistry

  • Cobalt Complex with Bis(1-Methyl-4,5-Diphenyl-1H-Imidazol-2-yl)4-Chloroarylmethane :
    This cobalt-coordinated analog demonstrates how the imidazole-thioether scaffold can act as a ligand. The 4-chloroarylmethane group enhances metal-binding capacity, which is critical for catalytic applications such as hydrogen evolution. The sulfide group’s lone pairs may facilitate coordination, whereas sulfone analogs would lack this capability .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Structural and Spectral Data

Compound Substituents Functional Group ¹³C-NMR (ppm) Key Shifts Mass Spec (m/z)
Target Compound 4-Cl-benzyl, 1-Me, 4,5-Ph Sulfide 125–130 (C-S) Not reported
Bis(1-Me-4,5-Ph-imidazol-2-yl)4-Cl-arylmethane 4-Cl-arylmethane, 1-Me, 4,5-Ph Thioether 128–132 (C-S) 650–700 [M+H]⁺
2-((2-Cl-Benzyl)thio)-4,5-Dihydroimidazole 2-Cl-benzyl Sulfide 122–127 (C-S) 255 [M+H]⁺

Notes:

  • The target compound’s para-chlorobenzyl group likely causes upfield shifts in ¹³C-NMR compared to ortho isomers due to reduced steric strain .
  • Sulfone derivatives (e.g., CAS 339277-72-4) would exhibit distinct ¹³C-NMR signals near 140–145 ppm for the sulfone group .

Preparation Methods

Imidazole Ring Formation via Condensation Reactions

The Debus-Radziszewski reaction, a classical method for imidazole synthesis, involves the condensation of a 1,2-diketone (e.g., benzil), an aldehyde, and an amine. For this compound, 4-chlorobenzylamine serves as the amine source, while formaldehyde or methylamine introduces the 1-methyl group. The reaction proceeds under acidic or basic conditions, typically in refluxing ethanol or toluene.

Example Protocol :

  • Benzil (10 mmol), 4-chlorobenzylamine (10 mmol), and methylamine (12 mmol) are refluxed in toluene with p-toluenesulfonic acid (0.5 mmol) for 12 hours.
  • The intermediate imidazole is isolated via filtration and recrystallized (yield: 65–75%).

Sulfide Group Introduction via Nucleophilic Substitution

Post-imidazole formation, the sulfide group is introduced through nucleophilic displacement. A pre-synthesized imidazole bearing a leaving group (e.g., chloride at the 2-position) reacts with 4-chlorobenzyl thiolate under basic conditions.

Example Protocol :

  • 1-Methyl-4,5-diphenyl-1H-imidazol-2-yl chloride (5 mmol) and 4-chlorobenzyl thiol (5.5 mmol) are stirred in DMF with K₂CO₃ (10 mmol) at 80°C for 6 hours.
  • The product is purified via column chromatography (hexane/ethyl acetate, 3:1), yielding 70–80%.

One-Pot Multicomponent Reactions

Recent advances utilize organocatalysts like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to streamline synthesis. Propargylic amines and isocyanides undergo cyclization in acetonitrile at room temperature, forming the imidazole core while simultaneously introducing substituents.

Example Protocol :

  • Propargylic amine (0.4 mmol), phenyl isocyanate (0.4 mmol), and BEMP (5 mol%) in CH₃CN (4 mL) react at 25°C for 1 minute.
  • The crude product is chromatographed (hexane/ethyl acetate, 6:4), achieving 62% yield.

Comparative Analysis of Methodologies

Method Catalyst/Solvent Temperature Time Yield Advantages Challenges
Debus-Radziszewski p-TsOH, toluene 110°C 12 hours 65–75% High purity, scalable Long reaction time, moderate yields
Nucleophilic Substitution K₂CO₃, DMF 80°C 6 hours 70–80% Direct functionalization Requires pre-synthesized imidazole
BEMP-Catalyzed BEMP, CH₃CN 25°C 1 minute 62% Rapid, mild conditions Sensitive to moisture, costly catalyst

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilicity in substitution reactions, while toluene facilitates azeotropic water removal in condensations. Methanol or ethanol, though cheaper, may lead to esterification byproducts with reactive thiols.

Catalytic Systems

BEMP’s strong basicity (pKa ~15) accelerates deprotonation and cyclization steps, reducing reaction times from hours to minutes. However, its cost and sensitivity to air limit industrial adoption. Alternatives like DBU (1,8-diazabicycloundec-7-ene) show comparable efficacy but require optimization.

Stereoelectronic Considerations

The 4-chlorobenzyl group’s electron-withdrawing nature slows nucleophilic aromatic substitution but stabilizes intermediates through resonance. Substituent positioning (para vs. ortho) alters reactivity; the 4-chloro isomer’s linear geometry minimizes steric hindrance during thiolate attack.

Side Reactions and Mitigation

Sulfide Oxidation

The sulfide moiety is prone to oxidation, forming sulfones (e.g., 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone). Conducting reactions under inert atmospheres (N₂/Ar) and adding antioxidants (e.g., BHT) suppress this.

Imidazole Ring Degradation

Strong acids or prolonged heating can fragment the imidazole ring. Using mild acids (e.g., acetic acid) and monitoring reaction progress via TLC mitigate degradation.

Industrial Scalability Considerations

Cost-Benefit Analysis

BEMP-catalyzed reactions, though rapid, incur high catalyst costs (~$500/mol). Traditional condensation methods, despite longer durations, remain economically viable for bulk production.

Green Chemistry Metrics

  • Atom Economy : Multicomponent reactions score higher (85–90%) versus stepwise methods (70–75%).
  • E-Factor : Solvent-intensive protocols (e.g., DMF) have E-factors >30, whereas CH₃CN-based methods achieve <15.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–S bond formation using Ru(bpy)₃²⁺ enables sulfide synthesis at ambient temperatures, avoiding harsh bases. Initial trials show 55% yield but require further refinement.

Flow Chemistry

Continuous-flow reactors reduce reaction times for condensations from 12 hours to 2 hours, improving throughput by 6-fold.

Q & A

Q. What are the optimal synthetic routes for 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Substitution reactions : Reacting a chlorobenzyl derivative with a thiol-containing imidazole precursor under reflux conditions (e.g., ethanol or dichloromethane) .
  • Catalysts : Anhydrous potassium carbonate (K₂CO₃) is commonly used to deprotonate thiols and drive substitution reactions .
  • Purification : Column chromatography or recrystallization from ethanol is recommended to isolate the product . Note: Monitor reaction progress via TLC and confirm purity using HPLC or NMR .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural validation requires:

  • Spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., phenyl, chlorobenzyl groups) and sulfur linkages .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~450–460 g/mol based on analogs) .
  • Elemental analysis : Verify stoichiometry (C, H, N, S, Cl) .

Q. What solvents and conditions are suitable for handling this compound?

The compound is stable in aprotic solvents (e.g., DCM, DMF) at room temperature. Avoid aqueous or acidic conditions to prevent hydrolysis of the sulfide bond. Store under inert gas (N₂/Ar) at –20°C for long-term stability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating:

  • Conformational flexibility : Analyze torsion angles of the chlorobenzyl and imidazole groups .
  • Intermolecular interactions : Identify π-π stacking between phenyl rings or halogen bonding involving the Cl atom . Methodology: Use SHELXL for refinement and OLEX2 for visualization .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Discrepancies may arise from tautomerism (imidazole ring) or dynamic effects. Solutions include:

  • Variable-temperature NMR : Detect tautomeric equilibria or rotational barriers .
  • DFT calculations : Compare experimental ¹³C chemical shifts with computed values to validate assignments .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions .

Q. How does the sulfide group influence reactivity in cross-coupling or oxidation reactions?

The sulfide moiety can act as:

  • Nucleophile : Participate in alkylation or Michael additions under basic conditions .
  • Oxidation substrate : Convert to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA, altering electronic properties . Experimental design: Optimize oxidant stoichiometry and monitor via IR (S=O stretches at ~1050–1150 cm⁻¹) .

Q. What in vitro assays are appropriate for evaluating its bioactivity (e.g., enzyme inhibition)?

  • Target selection : Prioritize enzymes with imidazole-binding sites (e.g., cytochrome P450, kinases) .
  • Assay conditions : Use fluorescence-based assays (e.g., ATPase activity) with DMSO as a co-solvent (<1% v/v) .
  • Control experiments : Include a des-chloro analog to assess the chlorobenzyl group’s role in binding .

Data Analysis and Interpretation

Q. How to reconcile discrepancies between computational and experimental vibrational spectra?

  • Frequency scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to DFT-computed IR frequencies .
  • Solvent corrections : Account for solvent effects (e.g., PCM model) in simulations .

Q. What statistical methods validate reproducibility in synthetic yield optimization?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, catalyst loading) .
  • ANOVA : Identify significant factors affecting yield (p < 0.05) .

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